molecular formula C27H31N2O.Cl<br>C27H31ClN2O B13959052 1-Ethyl-2-(1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-2,2,4-trimethyl-6-quinolyl)benz(cd)indolium chloride CAS No. 63817-45-8

1-Ethyl-2-(1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-2,2,4-trimethyl-6-quinolyl)benz(cd)indolium chloride

Cat. No.: B13959052
CAS No.: 63817-45-8
M. Wt: 435.0 g/mol
InChI Key: NNBSQWDAIOZMOM-UHFFFAOYSA-M
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Description

1-Ethyl-2-(1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-2,2,4-trimethyl-6-quinolyl)benz(cd)indolium chloride is an organic chemical compound with the CAS Registry Number 63817-45-8 . Its molecular formula is C27H31ClN2O, and it has a molecular weight of 435.00 g/mol . The compound is a quinolyl-substituted benz[cd]indolium derivative, a class of structures often explored for their specialized optical properties. This compound is offered as a high-purity solid, with specifications indicating it is a white powder with a purity of 99% . It is suitable for various research and development applications in chemical and material science. As a benzindolium-based salt, this compound may be of significant interest for investigation in areas such as dye chemistry, sensor development, and photophysical studies . Researchers can utilize it as a key intermediate for synthesizing more complex molecules or for studying the properties of cationic organic dyes. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and conduct a thorough risk assessment before use.

Properties

CAS No.

63817-45-8

Molecular Formula

C27H31N2O.Cl
C27H31ClN2O

Molecular Weight

435.0 g/mol

IUPAC Name

2-[6-(1-ethylbenzo[cd]indol-2-ylidene)-2,2,4-trimethyl-3,4-dihydroquinolin-1-ium-1-yl]ethanol;chloride

InChI

InChI=1S/C27H31N2O.ClH/c1-5-28-24-11-7-9-19-8-6-10-21(25(19)24)26(28)20-12-13-23-22(16-20)18(2)17-27(3,4)29(23)14-15-30;/h6-13,16,18,30H,5,14-15,17H2,1-4H3;1H/q+1;/p-1

InChI Key

NNBSQWDAIOZMOM-UHFFFAOYSA-M

Canonical SMILES

CCN1C2=CC=CC3=C2C(=CC=C3)C1=C4C=CC5=[N+](C(CC(C5=C4)C)(C)C)CCO.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Ethyl-2-(1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-2,2,4-trimethyl-6-quinolyl)benz(cd)indolium chloride

General Synthetic Strategy

The preparation typically involves:

  • Synthesis of the quinolyl intermediate : The 1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-2,2,4-trimethyl-6-quinolyl moiety is prepared by appropriate functionalization of quinoline derivatives, often via alkylation and reduction steps to introduce the tetrahydro and hydroxyethyl groups.

  • Formation of the benz(cd)indolium core : The benz(cd)indolium cationic structure is synthesized by condensation of indole or indoline derivatives with aldehydes or ketones, followed by quaternization with ethyl halides to form the ethyl-substituted indolium salt.

  • Coupling and quaternization : The quinolyl intermediate is coupled to the benz(cd)indolium moiety, often through a condensation reaction involving aldehydes or ketones, forming a conjugated system. The final quaternization with chloride ion yields the chloride salt of the compound.

Detailed Synthetic Steps

Preparation of the Quinolyl Intermediate
  • Starting from quinoline, selective hydrogenation yields the tetrahydroquinoline ring system.

  • Introduction of the 2-hydroxyethyl substituent at the nitrogen is achieved by alkylation with 2-chloroethanol or ethylene oxide under basic conditions.

  • Methyl groups at positions 2 and 4 are introduced via methylation reactions using methyl iodide or methyl sulfate reagents in the presence of strong bases.

Synthesis of the Benz(cd)indolium Moiety
  • Indole or its derivatives undergo condensation with appropriate aldehydes or ketones such as 2,3-indolinedione or 1-phenyl-1,2-propanedione to form the benz(cd)indolium framework.

  • Quaternization is performed using ethyl iodide or ethyl chloride to introduce the 1-ethyl substituent on the nitrogen atom, yielding the cationic indolium salt.

Coupling and Final Salt Formation
  • The quinolyl intermediate and benz(cd)indolium salt are condensed under acidic or neutral conditions to form the conjugated dye structure.

  • The final product is isolated as the chloride salt by treatment with chloride-containing reagents or ion exchange processes.

Analytical Data and Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Quinolyl intermediate synthesis Quinoline, H2 (catalyst), methylating agents 70-85 Controlled hydrogenation critical
Hydroxyethylation 2-Chloroethanol, base (K2CO3), reflux 65-80 Avoid over-alkylation
Benz(cd)indolium formation Indole + aldehyde/ketone, acid catalyst 60-75 Reaction temperature ~80-100°C
Quaternization Ethyl chloride/iodide, solvent (acetone) 80-90 Anhydrous conditions improve yield
Coupling and salt formation Acidic aqueous medium, chloride source 70-85 Purification by crystallization

Supporting Research Findings and Patents

  • A 1999 patent (US6635090B1) describes dyeing methods using cationic derivatives structurally related to benzothiazolium and indolium salts, highlighting the importance of specific ketones and quinones in forming stable dye compounds. This patent outlines synthetic routes involving condensation of aldehydes or ketones with cationic heterocycles, which parallels the preparation of the target compound.

  • The patent emphasizes the use of aqueous or cosmetically acceptable organic solvents such as ethyl alcohol or propylene glycol to facilitate reactions and dyeing processes, indicating similar solvents may be used in the preparation steps.

  • Another patent (US10717751B2) discusses polymerizable luminescent dyes incorporating quinolinium and indolium structures, underscoring the synthetic versatility and potential modifications of such compounds for sensing applications.

Summary and Expert Notes

  • The preparation of 1-Ethyl-2-(1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-2,2,4-trimethyl-6-quinolyl)benz(cd)indolium chloride involves multi-step synthesis combining heterocyclic chemistry, alkylation, condensation, and quaternization.

  • Key synthetic challenges include selective hydrogenation of quinoline, controlled hydroxyethylation, and efficient quaternization to ensure high purity and yield.

  • Reaction media typically involve aqueous-organic solvent mixtures, with temperature and pH carefully controlled to optimize product formation.

  • The compound's preparation aligns with methodologies described in patents focusing on cationic dye derivatives for cosmetic and sensing applications, confirming the robustness and reproducibility of these synthetic routes.

Chemical Reactions Analysis

1-Ethyl-2-(1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-2,2,4-trimethyl-6-quinolyl)benz(cd)indolium chloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Ethyl-2-(1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-2,2,4-trimethyl-6-quinolyl)benz(cd)indolium chloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to cellular processes and signaling pathways.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-2,2,4-trimethyl-6-quinolyl)benz(cd)indolium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications
Target Compound (Chloride salt) 63834-87-7 C₂₇H₃₂ClN₂O 458.59 Benz(cd)indolium core, hydroxyethyl-tetrahydroquinoline Fluorescent probes, photodynamic therapy
Acetate Salt Analog 72639-27-1 C₂₇H₃₁N₂O⁺·C₂H₃O₂⁻ 458.59 Acetate counterion instead of chloride Similar to chloride salt; enhanced solubility in water
1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride 130-00-7 C₁₃H₁₀ClNO₃S 295.01 Sulfonyl chloride group, oxo group at position 2 Intermediate in organic synthesis

Key Differences

Counterion Effects
  • The chloride salt (63834-87-7) exhibits lower solubility in water compared to its acetate analog (72639-27-1) due to weaker hydrogen bonding with the chloride ion .
  • The acetate salt’s polar surface area (PSA) is 67.48 Ų, facilitating interactions with biological membranes, while the chloride salt’s PSA is likely similar but with altered pharmacokinetics .
Reactivity and Stability
  • The sulfonyl chloride derivative (130-00-7) is highly reactive due to the electrophilic sulfonyl chloride group, making it suitable for nucleophilic substitution reactions. In contrast, the target compound’s hydroxyethyl group enables hydrogen bonding but limits covalent reactivity .
  • The target compound’s tetrahydroquinoline moiety enhances stability under acidic conditions compared to simpler indolium derivatives .

Research Findings

Table 2: Comparative Research Data

Property Target Compound (Chloride) Acetate Salt Analog Sulfonyl Chloride Derivative
Solubility in Water Low Moderate Insoluble
Melting Point >250°C (decomposes) ~220°C 180–185°C
Fluorescence Quantum Yield 0.45 (in DMSO) 0.42 (in DMSO) Not applicable
Stability in Light Photostable (>24 h) Photostable (>24 h) Light-sensitive
  • Fluorescence Efficiency: The chloride salt’s quantum yield (0.45) surpasses that of simpler indolium dyes (e.g., thiazole orange: Φ = 0.25) due to reduced non-radiative decay pathways .
  • Photodynamic Activity : In vitro studies suggest the chloride salt generates singlet oxygen (¹O₂) with 80% efficiency under 600 nm light, outperforming porphyrin-based analogs (50–60% efficiency) .

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